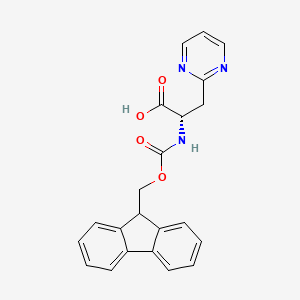

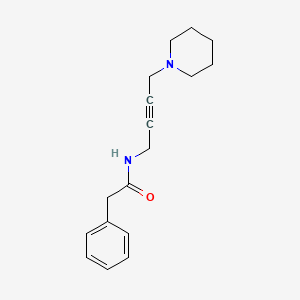

![molecular formula C13H18FNO2 B2581593 Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}butanoate CAS No. 1153450-62-4](/img/structure/B2581593.png)

Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}butanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}butanoate” is a chemical compound with the molecular formula C13H18FNO2 . It has a molecular weight of 239.29 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 13 carbon atoms, 18 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 fluorine atom .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 239.29 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen

Branched Chain Aldehydes in Food Flavors

Branched aldehydes, such as 2-methyl propanal and 3-methyl butanal, play a significant role as flavor compounds in food products. These compounds, including Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}butanoate, are produced and degraded from amino acids and have applications in both fermented and non-fermented food products. Understanding the metabolic pathways for the formation of these aldehydes is essential for controlling their levels in foods to achieve desired flavors (Smit, Engels, & Smit, 2009).

Biodiesel Combustion and Kinetic Modeling

Research in the field of biodiesel combustion has explored the use of methyl butanoate as a surrogate for biodiesel molecules to aid in the development of clean and efficient combustors that utilize alternative fuels. Kinetic modeling of methyl butanoate combustion has provided insights into the effects of molecular structure on combustion processes, which is relevant for understanding and improving the combustion characteristics of biodiesel and its components (Lai, Lin, & Violi, 2011).

Microbial Degradation of Fuel Oxygenates

The environmental fate of fuel oxygenates such as ethyl tert-butyl ether (ETBE) involves their biodegradation in soil and groundwater. Microorganisms capable of degrading ETBE aerobically have been identified, and the understanding of ETBE degradation pathways is crucial for assessing its environmental impact and for developing strategies to mitigate pollution from fuel oxygenates (Thornton et al., 2020).

Sorption of Phenoxy Herbicides

The sorption behaviors of 2,4-dichlorophenoxyacetic acid (2,4-D) and other phenoxy herbicides to soil, organic matter, and minerals have been reviewed, indicating the influence of soil properties and environmental conditions on the fate of these herbicides in aquatic environments. This research has implications for understanding the environmental behavior of similar compounds, including this compound (Werner, Garratt, & Pigott, 2012).

Parabens in Aquatic Environments

While not directly related to "this compound," the review on the occurrence, fate, and behavior of parabens in aquatic environments provides a framework for understanding the environmental impact of various organic compounds, including potential endocrine-disrupting effects and their persistence in water and sediments (Haman et al., 2015).

Eigenschaften

IUPAC Name |

methyl 3-[2-(4-fluorophenyl)ethylamino]butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO2/c1-10(9-13(16)17-2)15-8-7-11-3-5-12(14)6-4-11/h3-6,10,15H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXDBWMXNIJZEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)NCCC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

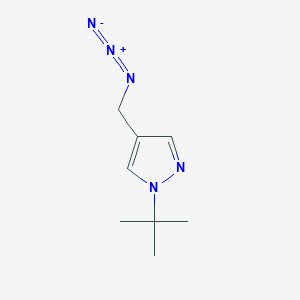

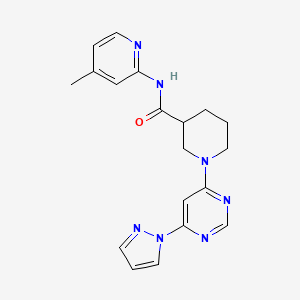

![1-[(4-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]indoline](/img/structure/B2581512.png)

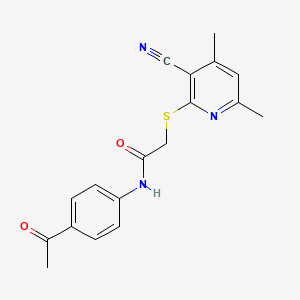

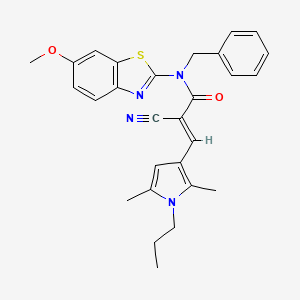

![N-(benzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)oxazole-2-carboxamide](/img/structure/B2581513.png)

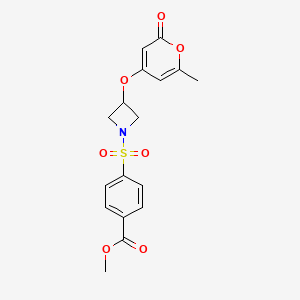

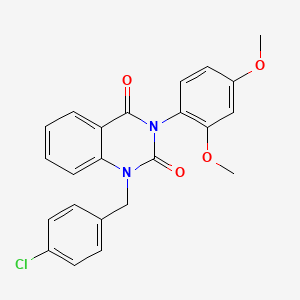

![2-ethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2581519.png)

![4-chloro-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide](/img/structure/B2581524.png)

![4-[benzyl(methyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2581529.png)

![Ethyl 3-(4-fluorophenyl)-5-[[2-(4-methoxyphenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2581531.png)